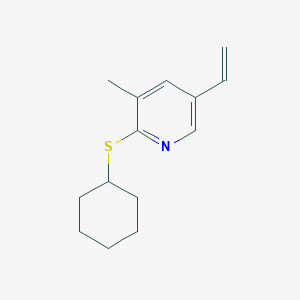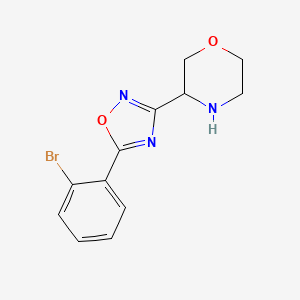
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring, which is further substituted with a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization with morpholine to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)thiophene
- 4-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzene
Uniqueness
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is unique due to its combination of a morpholine ring with an oxadiazole ring and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C12H12BrN3O2 |
|---|---|
Peso molecular |
310.15 g/mol |
Nombre IUPAC |
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C12H12BrN3O2/c13-9-4-2-1-3-8(9)12-15-11(16-18-12)10-7-17-6-5-14-10/h1-4,10,14H,5-7H2 |
Clave InChI |
PZZMQMGZIDCBDQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


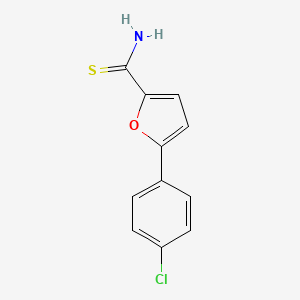
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)
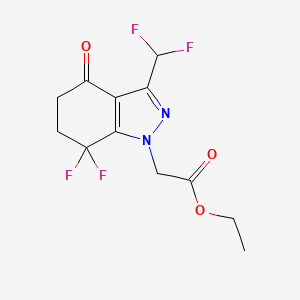

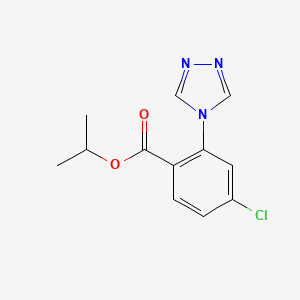
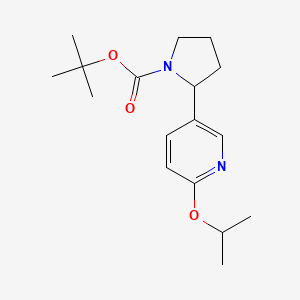




![5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11803037.png)

